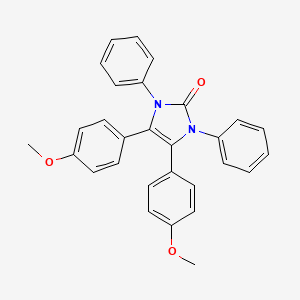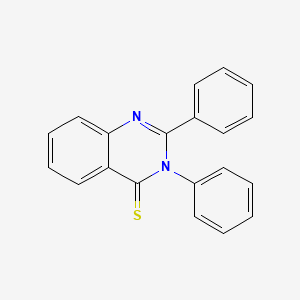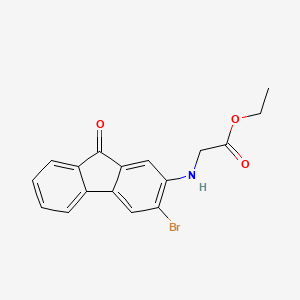
Ethyl n-(3-bromo-9-oxo-9h-fluoren-2-yl)glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl n-(3-bromo-9-oxo-9h-fluoren-2-yl)glycinate is a chemical compound with the molecular formula C17H14BrNO3 It is characterized by the presence of a bromine atom, a fluorenone moiety, and a glycine ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl n-(3-bromo-9-oxo-9h-fluoren-2-yl)glycinate typically involves the bromination of fluorenone followed by esterification with glycine. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as dichloromethane or chloroform. The esterification step involves the use of ethyl chloroformate or ethyl bromoacetate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and esterification processes. These methods are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
Ethyl n-(3-bromo-9-oxo-9h-fluoren-2-yl)glycinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted fluorenone derivatives.
科学的研究の応用
Ethyl n-(3-bromo-9-oxo-9h-fluoren-2-yl)glycinate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ethyl n-(3-bromo-9-oxo-9h-fluoren-2-yl)glycinate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and fluorenone moiety play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Ethyl n-(3-bromo-9-oxo-9h-fluoren-2-yl)glycinate can be compared with other similar compounds, such as:
Ethyl n-(3-chloro-9-oxo-9h-fluoren-2-yl)glycinate: Similar structure but with a chlorine atom instead of bromine.
Ethyl n-(3-iodo-9-oxo-9h-fluoren-2-yl)glycinate: Contains an iodine atom instead of bromine.
Ethyl n-(3-fluoro-9-oxo-9h-fluoren-2-yl)glycinate: Features a fluorine atom in place of bromine.
特性
CAS番号 |
3560-75-6 |
|---|---|
分子式 |
C17H14BrNO3 |
分子量 |
360.2 g/mol |
IUPAC名 |
ethyl 2-[(3-bromo-9-oxofluoren-2-yl)amino]acetate |
InChI |
InChI=1S/C17H14BrNO3/c1-2-22-16(20)9-19-15-8-13-12(7-14(15)18)10-5-3-4-6-11(10)17(13)21/h3-8,19H,2,9H2,1H3 |
InChIキー |
NJWIXBIELIUAJY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CNC1=C(C=C2C3=CC=CC=C3C(=O)C2=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis[2-(biphenyl-4-yl)-2-oxoethyl] benzene-1,2-dicarboxylate](/img/structure/B14005338.png)
![Dimethyl (2-anilinotricyclo[3.3.1.1~3,7~]decan-2-yl)phosphonate](/img/structure/B14005351.png)
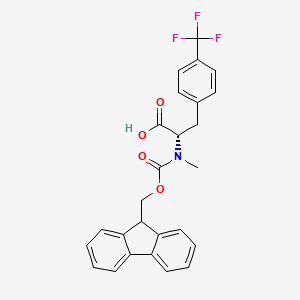
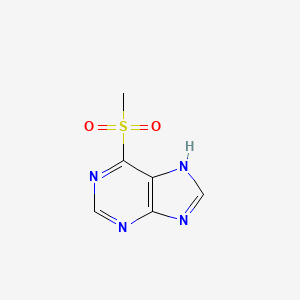

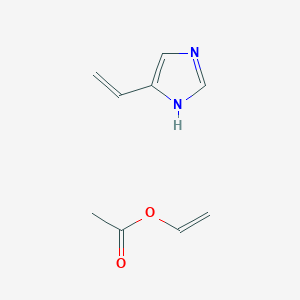
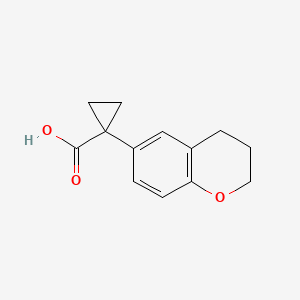
![2-(Morpholin-4-yl)-n-{4-[(4-nitrophenyl)sulfonyl]phenyl}acetamide](/img/structure/B14005378.png)
![3-(4-Aminophenyl)-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14005381.png)
![2-Oxazolidinone,3-phenyl-5-[[(3-phenyl-2-propyn-1-yl)oxy]methyl]-](/img/structure/B14005384.png)
![2-[bis(2-chloroethyl)amino]-N-(3-nitrophenyl)propanamide](/img/structure/B14005385.png)
